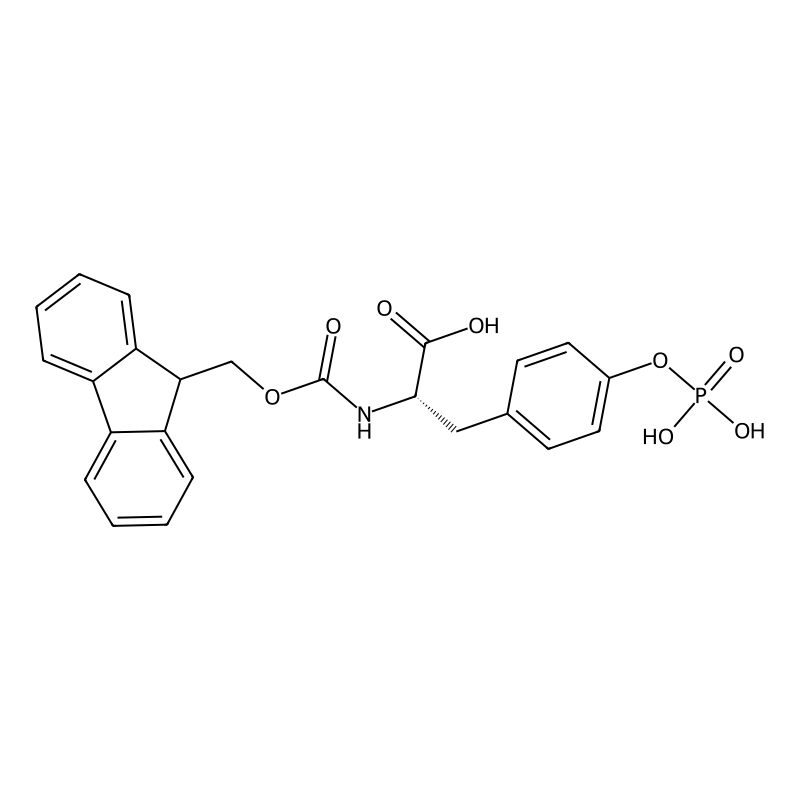

Fmoc-Tyr(H2PO3)-OH

Content Navigation

Fmoc-Tyr(H2PO3)-OH is a side-chain unprotected phosphotyrosine building block enabling direct, site-specific incorporation during Fmoc SPPS, fully deprotected under standard TFA cleavage. Eliminates post-synthetic phosphorylation or harsh deprotection steps required by protected analogs. Key advantages:

- 100% site-specific phosphorylation, no off-target Ser/Thr modification.

- Compatible with Met/Cys sequences; avoids catalytic hydrogenation.

- High coupling efficiency with HATU.

- Zero post-assembly deprotection, ideal for automated synthesis.

In stock for rapid delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-Tyr(H2PO3)-OH (CAS 147762-53-6) is a side-chain unprotected phosphotyrosine building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Unlike fully or partially protected phosphate derivatives, this compound features a free diacid phosphate group (-H2PO3), which simplifies the synthesis workflow by eliminating the need for post-assembly phosphate deprotection. It is highly valued for the cost-effective, site-specific incorporation of phosphotyrosine into synthetic peptides, particularly for kinase substrates, phosphatase inhibitors, and signal transduction research. While the unprotected phosphate requires optimized coupling conditions to overcome steric and electronic hindrance, its direct compatibility with standard trifluoroacetic acid (TFA) cleavage protocols makes it a mainstream choice for single-site phosphopeptide manufacturing [1].

Synthesis Fit

Substituting Fmoc-Tyr(H2PO3)-OH with the unphosphorylated Fmoc-Tyr-OH requires post-synthetic global phosphorylation on the resin, a process that often yields complex mixtures, incomplete conversion (<60%), and lacks site-specificity when other hydroxyl-containing residues (Ser/Thr) are present. Conversely, substituting with fully protected derivatives like Fmoc-Tyr(PO3Bzl2)-OH or Fmoc-Tyr(PO3Me2)-OH necessitates harsh or complex post-cleavage deprotection steps. Benzyl removal via catalytic hydrogenation is incompatible with sulfur-containing sequences (Met/Cys) due to catalyst poisoning, while methyl removal requires strong acids (TMSBr/TFMSA) that can degrade sensitive peptide bonds or cause alkylation side reactions. Fmoc-Tyr(H2PO3)-OH bypasses these generic substitution failures by enabling direct, site-specific incorporation that is globally deprotected during standard TFA cleavage.

Substitution Risk

Post-Cleavage Deprotection Step Elimination

The use of Fmoc-Tyr(H2PO3)-OH streamlines the synthetic workflow by requiring zero additional deprotection steps for the phosphate group post-cleavage. In contrast, fully protected comparators like Fmoc-Tyr(PO3Bzl2)-OH require subsequent catalytic hydrogenation, and dimethyl-protected variants require acid-catalyzed hydrolysis or TMSBr treatment. By utilizing the unprotected free diacid, the phosphate group is fully mature upon standard 95% TFA cleavage, saving 1-2 synthetic steps and preventing the 10-30% yield losses typically associated with incomplete deprotection or side reactions .

| Evidence Dimension | Post-cleavage deprotection steps required |

| Target Compound Data | 0 additional steps (mature upon standard TFA cleavage) |

| Comparator Or Baseline | Fmoc-Tyr(PO3Bzl2)-OH (1-2 additional steps, e.g., catalytic hydrogenation) |

| Quantified Difference | 100% reduction in post-cleavage phosphate deprotection steps |

| Conditions | Standard Fmoc SPPS followed by 95% TFA cleavage |

Eliminating post-cleavage deprotection reduces total synthesis time, lowers reagent costs, and prevents yield losses, making it highly cost-effective for routine production.

Compatibility with Sulfur-Containing Sequences

When synthesizing kinase substrates that contain methionine or cysteine, benzyl-protected phosphotyrosine derivatives (e.g., Fmoc-Tyr(PO3Bzl2)-OH) often fail because the required catalytic hydrogenation step is poisoned by sulfur, leading to near-zero recovery of the fully deprotected peptide. Fmoc-Tyr(H2PO3)-OH is entirely orthogonal to this issue, as it relies solely on standard TFA cleavage, maintaining standard crude peptide recoveries (>85%) even in the presence of multiple sulfur-containing residues .

| Evidence Dimension | Deprotection compatibility with Met/Cys residues |

| Target Compound Data | >85% recovery (unaffected by sulfur) |

| Comparator Or Baseline | Fmoc-Tyr(PO3Bzl2)-OH (near 0% recovery due to hydrogenation catalyst poisoning) |

| Quantified Difference | Complete restoration of yield for sulfur-containing sequences |

| Conditions | Synthesis of Met/Cys-containing phosphopeptides |

This compatibility is essential for buyers synthesizing biologically accurate kinase substrates that naturally contain methionine or cysteine.

Site-Specific Phosphorylation vs. Global Method

Direct incorporation of Fmoc-Tyr(H2PO3)-OH ensures 100% site-specificity for the target tyrosine residue. When compared to the baseline approach of incorporating Fmoc-Tyr-OH followed by post-synthetic global phosphorylation, the direct building block approach avoids competitive phosphorylation at off-target Ser/Thr sites. Optimized coupling of Fmoc-Tyr(H2PO3)-OH using HATU and DIPEA (3-fold excess) routinely achieves >90% coupling efficiency for single sites, whereas global phosphorylation often yields <60% of the target phosphoform due to complex mixture formation [1].

| Evidence Dimension | Site-specific target phosphoform yield |

| Target Compound Data | >90% coupling efficiency for the specific target site |

| Comparator Or Baseline | Fmoc-Tyr-OH + global phosphorylation (<60% yield, complex mixtures) |

| Quantified Difference | >30% absolute increase in target phosphoform yield with 100% site-specificity |

| Conditions | Peptides with multiple potential phosphorylation sites (Ser/Thr/Tyr) |

Guarantees exact site-specific phosphorylation, which is critical for producing reliable substrates for quantitative kinase and phosphatase assays.

Coupling Reagent Optimization for Unprotected Phosphates

While the unprotected phosphate group in Fmoc-Tyr(H2PO3)-OH can cause sluggish coupling under standard DIC/HOBt conditions due to steric bulk and negative charge, optimizing the reaction with uronium-based reagents completely mitigates this issue. Studies demonstrate that utilizing HATU in conjunction with at least a three-fold excess of DIPEA increases the coupling efficiency of Fmoc-Tyr(H2PO3)-OH to >95%, making it just as efficient as partially protected variants for single-site incorporations without the added cost .

| Evidence Dimension | Coupling efficiency |

| Target Compound Data | >95% efficiency with HATU/DIPEA (1:3) |

| Comparator Or Baseline | Fmoc-Tyr(H2PO3)-OH with standard DIC/HOBt (sluggish/incomplete coupling) |

| Quantified Difference | Restoration of >95% coupling efficiency via reagent optimization |

| Conditions | Solid-phase peptide synthesis coupling step |

Allows procurement teams to purchase the most cost-effective unprotected building block while process chemists maintain high yields through simple reagent adjustments.

High-Throughput Phosphopeptide Library Synthesis

The zero-deprotection-step advantage and high coupling efficiency with HATU make this compound ideal for automated, high-throughput SPPS of libraries where single phosphotyrosine residues are scanned across different sequence positions .

Production of Met/Cys-Rich Kinase Substrates

Because it avoids the catalytic hydrogenation required by benzyl-protected analogs, Fmoc-Tyr(H2PO3)-OH is the mandatory choice for synthesizing phosphotyrosine peptides that contain oxidation- or reduction-sensitive sulfur residues .

Site-Specific Phosphatase Assay Reagents

The ability to guarantee 100% site-specific phosphorylation without off-target Ser/Thr modification makes this building block critical for manufacturing precise substrates used in commercial tyrosine phosphatase (PTP) activity assays .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types